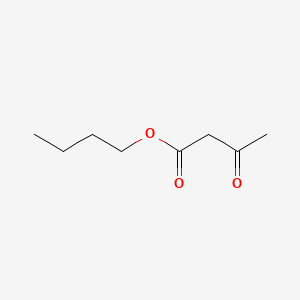

Butyl acetoacetate

概述

描述

Butyl acetoacetate is an organic compound that belongs to the class of β-keto esters. It is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives. The compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a valuable building block in the synthesis of complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

Butyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with butanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the exchange of the ester group . Another method involves the reaction of ketene dimer with tertiary butanol in the presence of concentrated sulfuric acid, followed by distillation to obtain the pure product .

Industrial Production Methods

In industrial settings, this compound is produced using similar transesterification methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards .

化学反应分析

Acetoacetylation in Polymer Chemistry

t-BAA is widely used to introduce acetoacetyl groups into hydroxyl-bearing polymers, enhancing crosslinking capabilities and reducing solution viscosity :

Reaction Mechanism

-

Transacetoacetylation releases tert-butanol, forming acetoacetyl-functionalized polymers:

-

This reaction is 15–20× faster than with methyl/ethyl acetoacetate due to steric and electronic effects .

Enamine and Ketoamide Formation

t-BAA reacts with amines under kinetic or thermodynamic control:

-

Kinetic Control (0–5°C): Forms enaminoester via rapid amine attack on the keto carbonyl .

-

Thermodynamic Control (reflux): Yields ketoamide through equilibration .

| Condition | Product | Yield (%) | Identification |

|---|---|---|---|

| Ice-cooled | Enaminoester | 85 | : δ 4.85 (s, 1H, CH), 3.60 (m, 4H, morpholine) |

| Reflux | Ketoamide | 78 | : δ 3.70 (m, 4H, morpholine), 2.30 (s, 3H, CH) |

Mannich Reaction

t-BAA participates in asymmetric Mannich reactions with imines, catalyzed by squaramide organocatalysts :

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| Cinchona squaramide | 99 | 98 |

This method is pivotal for synthesizing chiral benzothiazole derivatives with pharmaceutical relevance .

Transacetoacetylation with Nucleophiles

t-BAA efficiently transfers acetoacetyl groups to diverse nucleophiles :

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Methyl-3-buten-2-ol | Allylic acetoacetate | 82 | Toluene, 120°C |

| Phenol | Phenyl acetoacetate | 65 | Cyclohexane azeotrope |

| n-Heptylamine | Acetoacetamide | 89 | Solvent-free, 80°C |

Reaction rates depend on nucleophile basicity and steric hindrance, with tertiary alcohols requiring higher temperatures .

Stability and Handling

科学研究应用

Chemical Synthesis

Acetoacetylation Reagent

Butyl acetoacetate serves as an important reagent for acetoacetylation reactions, particularly in the modification of hydroxyl-bearing polymers. This includes applications in the synthesis of coatings and resins, such as polyesters, acrylics, cellulosics, and epoxies. The acetoacetyl group enhances the adhesion properties of these materials and improves their resistance to environmental factors like corrosion and humidity .

Transacetoacetylation

The compound is also utilized in transacetoacetylation reactions, where it reacts with various nucleophiles to generate a wide range of acetoacetic acid derivatives. This method is especially useful for synthesizing acetoacetamides and other derivatives from alcohols and amines under mild conditions . The reaction is noted for its efficiency and high yields, making it a preferred choice for both laboratory and industrial applications .

Coatings and Resins

Functional Resins

In the coatings industry, this compound is employed to create acetoacetyl-functional resins. This process allows for the incorporation of acetoacetyl groups into the backbone of acrylic resins, facilitating cross-linking reactions that enhance the mechanical properties of the final product. The resulting coatings exhibit lower viscosity and improved application properties .

| Property | Before Acetoacetylation | After Acetoacetylation |

|---|---|---|

| Viscosity | Higher | Lower |

| Adhesion to Metals | Moderate | Excellent |

| Environmental Resistance | Limited | Enhanced |

Pharmaceutical Applications

This compound has found applications in pharmaceutical synthesis as well. It acts as a key intermediate in the production of various drug compounds through its ability to form derivatives with biological activity. Its role in synthesizing complex molecules makes it an essential reagent in medicinal chemistry .

Agricultural Applications

In agriculture, this compound is used in the formulation of agrochemicals. Its reactivity allows for the modification of active ingredients, enhancing their efficacy and stability. This application is particularly relevant in the development of herbicides and pesticides where improved adhesion to plant surfaces is critical .

Case Study 1: Coating Formulations

A study demonstrated that incorporating this compound into a polyester resin formulation significantly improved its performance characteristics. The resin exhibited enhanced adhesion properties when applied to metal substrates, resulting in better corrosion resistance compared to traditional formulations without this compound .

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical context, this compound was utilized to synthesize a series of novel acetoacetamides that showed promising antitumor activity in preliminary assays. The method allowed for high yields and purity of the final products, showcasing its utility in drug discovery processes .

作用机制

The mechanism of action of butyl acetoacetate involves its ability to form enolates under basic conditions. These enolates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of both electrophilic and nucleophilic sites, allowing it to undergo a wide range of chemical transformations .

相似化合物的比较

Butyl acetoacetate is similar to other β-keto esters such as methyl acetoacetate and ethyl acetoacetate. it is unique in its ability to form more stable enolates and undergo faster transesterification reactions due to the bulkier butyl group . This makes it particularly useful in applications where rapid and efficient reactions are required.

List of Similar Compounds

- Methyl acetoacetate

- Ethyl acetoacetate

- Phenyl acetoacetate

- Tertiary-butyl acetoacetate

生物活性

Butyl acetoacetate, a derivative of acetoacetic acid, is an important compound in organic synthesis and has garnered attention for its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound (C₈H₁₄O₃) is an ester formed from butanol and acetoacetic acid. Its structure includes a butyl group attached to the acetoacetate moiety, which contributes to its reactivity and biological properties. The compound is known for its stability and versatility in various chemical reactions.

Mechanisms of Biological Activity

- Cellular Energy Supply : Similar to other acetoacetates, this compound can serve as an energy substrate for cells. It plays a role in cellular metabolism, particularly in tissues with high energy demands such as muscle and neural tissues. Acetoacetate, in particular, has been shown to enhance muscle cell proliferation and regeneration by activating signaling pathways like MEK1-ERK1/2-cyclin D1 .

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS), thereby contributing to cellular health and longevity .

- Anti-inflammatory Effects : Studies have demonstrated that compounds derived from this compound possess anti-inflammatory properties. For instance, derivatives synthesized from this compound have shown significant inhibition of inflammatory responses comparable to standard anti-inflammatory drugs .

Case Studies and Experimental Data

- Muscle Regeneration : A study highlighted the role of acetoacetate (and by extension, this compound) in promoting muscle regeneration in mdx mice (a model for muscular dystrophy). The findings suggest that these compounds can enhance muscle cell function through non-metabolic signaling pathways .

- Synthesis and Biological Evaluation : A recent synthesis involving tert-butyl acetoacetate demonstrated promising results in anti-inflammatory assays. The synthesized compounds exhibited inhibition rates similar to established anti-inflammatory agents, indicating potential therapeutic applications .

- Kinetic Studies : Research into the reaction kinetics of morpholine with tert-butyl acetoacetate revealed insights into the thermodynamic stability of the resulting products. This study contributes to understanding how structural variations affect the biological activity of related compounds .

Comparative Analysis of Biological Activities

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of butyl acetoacetate in laboratory settings?

Synthesis optimization requires attention to reaction conditions, catalyst selection, and purification methods. For example, enzymatic approaches using Saccharomyces cerevisiae B5 can achieve asymmetric reduction of tert-butyl acetoacetate with high enantioselectivity, while organocatalysts like squaramide derivatives enable enantioselective Mannich reactions . Solvent choice (e.g., ethanol, ether) and temperature control (e.g., room temperature for saponification reactions) are critical for yield and purity . Post-synthesis purification via distillation or chromatography is essential to isolate the product from side reactions, such as ester hydrolysis or ketone formation .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the ester and ketone functional groups, as demonstrated in studies of α-alkylated derivatives .

- Gas chromatography (GC) with flame ionization detection to assess purity (>98% as per industrial standards) .

- Refractive index and boiling point measurements to verify physical properties against literature values (e.g., n²⁰/D = 1.4096, boiling point ~184°C) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Wear butyl rubber gloves (permeation resistance >8 hours) and N95/P1 respirators during aerosol-generating procedures .

- Ventilation: Use fume hoods to mitigate inhalation risks, as the compound’s vapor pressure may cause respiratory irritation .

- Spill management: Absorb spills with inert materials (e.g., vermiculite) and avoid contact with incompatible substances like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent polarity). For instance, water solubility is reported as 9 g/L at 20°C , but this may decrease in saline buffers. To validate

- Conduct controlled solubility assays under standardized conditions.

- Compare results with computational predictions (e.g., COSMO-RS simulations) .

- Replicate conflicting studies using identical reagents and equipment .

Q. What mechanistic insights explain the unexpected stability of this compound derivatives under decarboxylation conditions?

Studies on α-ethyl-α-butyl acetoacetate show that decarboxylation is suppressed unless the product stabilizes via conjugation (e.g., aromatic systems like furanones). Use isotopic labeling (¹³C) to track carbon migration and DFT calculations to model transition states . Kinetic studies under varying pH and temperature can further elucidate reaction pathways .

Q. How do catalytic systems influence the enantioselectivity of this compound in asymmetric reactions?

- Organocatalysts: Squaramide catalysts induce high enantioselectivity (>90% ee) in Mannich reactions by stabilizing enolate intermediates via hydrogen-bonding interactions .

- Biocatalysts: Saccharomyces cerevisiae B5 achieves asymmetric reduction through NADPH-dependent ketoreductases, with enantioselectivity dependent on substrate binding orientation .

- Metal catalysts: Titanium-based systems (e.g., tetrabutyl titanate) may enhance reactivity but require rigorous moisture control .

Q. What strategies are effective in reconciling contradictory spectral data (e.g., NMR, IR) for this compound derivatives?

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- IR spectroscopy coupled with computational assignments (e.g., DFT-calculated vibrational frequencies) to resolve overlapping peaks .

- X-ray crystallography for unambiguous structural confirmation, though this requires high-purity crystals .

Q. How can computational modeling enhance the design of this compound-based synthetic pathways?

- Density Functional Theory (DFT): Predict reaction energetics and transition states for decarboxylation or asymmetric catalysis .

- Molecular docking: Simulate enzyme-substrate interactions to optimize biocatalytic systems .

- Solvent effect modeling: Use COSMO-RS to select solvents that maximize yield and selectivity .

Q. Methodological Guidelines

Q. What experimental controls are critical when studying this compound’s reactivity in multicomponent reactions?

- Include blank reactions (no catalyst) to assess background reactivity.

- Use internal standards (e.g., deuterated analogs) for quantitative GC or LC-MS analysis .

- Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to capture transient intermediates .

Q. How should researchers document and report synthetic procedures involving this compound to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

属性

IUPAC Name |

butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIYHFWZISXFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060453 | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 to 103.00 °C. @ 16.00 mm Hg | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol and oil | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 | |

| Record name | Butyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

591-60-6 | |

| Record name | Butyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W08J7H74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.6 °C | |

| Record name | Butyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。